METHYL 2-PHENYL-1H-INDOLE-4-CARBOXYLATE
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Overview
Description
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of 1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives are studied for their role in biological systems, including their interaction with enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of 1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-phenyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-8-5-9-14-13(12)10-15(17-14)11-6-3-2-4-7-11/h2-10,17H,1H3 |
InChI Key |
PSBKYAPNYIJRPC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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